Sisomicin Sulfate

Description

See also: Sisomicin (has active moiety); Netilmicin (related).

Structure

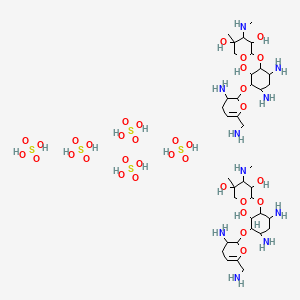

2D Structure

Propriétés

Numéro CAS |

53179-09-2 |

|---|---|

Formule moléculaire |

C38H84N10O34S5 |

Poids moléculaire |

1385.5 g/mol |

Nom IUPAC |

bis((2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol);sulfuric acid |

InChI |

InChI=1S/2C19H37N5O7.5H2O4S/c2*1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;5*1-5(2,3)4/h2*3,9-18,24-27H,4-7,20-23H2,1-2H3;5*(H2,1,2,3,4)/t2*9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+;;;;;/m11...../s1 |

Clé InChI |

CIKNYWFPGZCHDL-ZHFUJENKSA-N |

SMILES isomérique |

C[C@]1(CO[C@H]([C@@H]([C@@H]1NC)O)OC2[C@H](C[C@H]([C@@H]([C@@H]2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |

SMILES canonique |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

32385-11-8 (Parent) |

Synonymes |

4,5 Dehydrogentamicin 4,5-Dehydrogentamicin Antibiotic 6640 Extramycin Pathomycin Rickamicin Sch 13475 Sch-13475 Sch13475 Siseptin Sisomicin Sisomicin Sulfate Sisomicin Sulfate (2:5) Salt Sisomycin Sissomicin Sizomycin |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Production of Sisomicin Sulfate from Micromonospora inyoensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sisomicin, a potent aminoglycoside antibiotic, was first isolated from the fermentation broth of the actinomycete Micromonospora inyoensis. This technical guide provides an in-depth overview of the discovery, biosynthesis, and production of sisomicin sulfate. It details the experimental protocols for the fermentation of M. inyoensis, as well as the extraction, purification, and structural elucidation of sisomicin. Quantitative data on production yields are presented, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this important antibiotic's journey from microbial source to purified compound.

Introduction

Sisomicin is a broad-spectrum aminoglycoside antibiotic with significant activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its discovery from Micromonospora inyoensis marked an important advancement in the field of antibiotics, offering a therapeutic agent with a unique unsaturated aminocyclitol moiety that distinguishes it from other aminoglycosides like gentamicin.[2][3] Sisomicin also serves as a precursor for the semisynthetic antibiotic netilmicin.[4][5] This guide delves into the technical aspects of sisomicin's origins, from the microbial fermentation process to its chemical characterization.

The Producing Microorganism: Micromonospora inyoensis

Micromonospora inyoensis is a species of Gram-positive bacteria belonging to the actinomycetes.[6] Strains of this microorganism, such as NRRL 3292, are known producers of sisomicin.[7] The biosynthesis of sisomicin in M. inyoensis is governed by a large gene cluster spanning approximately 47 kb and comprising 37 open reading frames (ORFs).[8][9] These genes encode the various enzymes required for the synthesis of the antibiotic, as well as proteins involved in regulation, resistance, and transport.[8][9]

Biosynthesis of Sisomicin

The biosynthesis of sisomicin in Micromonospora inyoensis is a complex enzymatic process. The biosynthetic gene cluster contains genes that are homologous to those involved in the synthesis of other aminoglycosides, such as gentamicin.[8] The pathway involves the construction of the 2-deoxystreptamine core, followed by the glycosylation with a garosamine and a novel unsaturated hexose derivative.

References

- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 2. Structure of sisomicin, a novel unsaturated aminoglycoside antibiotic from Micromonospora inyoensis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enhanced Production of Sisomicin in Micromonospora inyoensis by Protoplast Mutagenesis and Fermentation Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. The genus Micromonospora as a model microorganism for bioactive natural product discovery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04025H [pubs.rsc.org]

- 8. Molecular cloning and sequence analysis of the sisomicin biosynthetic gene cluster from Micromonospora inyoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Sisomicin Sulfate Biosynthesis Pathway and Genetic Basis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sisomicin, a broad-spectrum aminoglycoside antibiotic, is a fermentation product of the actinomycete Micromonospora inyoensis. Structurally and functionally related to gentamicin, sisomicin exhibits potent bactericidal activity through the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the sisomicin sulfate biosynthesis pathway, its underlying genetic basis, and the key enzymatic reactions involved. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of aminoglycoside antibiotics, natural product biosynthesis, and the development of novel antibacterial agents. This document details the genetic architecture of the sisomicin biosynthetic gene cluster, delineates the proposed biosynthetic pathway from central metabolism to the final product, and presents quantitative data on sisomicin production. Furthermore, it includes detailed experimental protocols for key methodologies in the study of sisomicin biosynthesis and visual diagrams to illustrate complex pathways and workflows.

Introduction

Sisomicin is a significant member of the aminoglycoside family of antibiotics, which are crucial in treating severe bacterial infections. Produced by Micromonospora inyoensis, sisomicin's unique unsaturated sugar ring contributes to its high antibacterial activity.[1] Understanding the intricate biosynthetic pathway and its genetic regulation is paramount for strain improvement, yield optimization, and the generation of novel sisomicin derivatives with enhanced therapeutic properties.

Genetic Basis of Sisomicin Biosynthesis

The biosynthesis of sisomicin is orchestrated by a dedicated gene cluster within the genome of Micromonospora inyoensis.

The Sisomicin Biosynthetic Gene Cluster

The sisomicin biosynthetic gene cluster spans approximately 47 kilobases (kb) and comprises 37 open reading frames (ORFs), designated as sis1 to sis37.[2][3] These genes encode the enzymes required for the synthesis of the 2-deoxystreptamine (2-DOS) core, the sugar moieties, and the tailoring enzymes that modify the pseudosaccharide scaffold. Additionally, the cluster contains genes responsible for self-resistance and transport of the antibiotic out of the cell.[2] The organization of the sisomicin gene cluster shares significant homology with the gentamicin biosynthetic gene cluster, suggesting a similar biosynthetic route.[2]

Table 1: Genes within the Sisomicin Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Putative Function |

| sis1-sis4 | 2-deoxystreptamine biosynthesis |

| sis5-sis17 | Sugar biosynthesis and modification |

| sis18 | C-6' aminotransferase |

| sis19-sis21 | Glycosyltransferases |

| sis22-sis28 | Tailoring enzymes (e.g., dehydrogenases, reductases) |

| sis29-sis32 | Regulation |

| sis33-sis35 | Resistance |

| sis36-sis37 | Transport |

The Sisomicin Biosynthesis Pathway

The biosynthesis of sisomicin can be divided into three main stages: the formation of the 2-deoxystreptamine (2-DOS) core, the synthesis of the sugar moieties and their attachment to the 2-DOS core, and the final tailoring reactions.

Biosynthesis of the 2-Deoxystreptamine (2-DOS) Core

The biosynthesis of the central aminocyclitol core, 2-deoxystreptamine, initiates from glucose-6-phosphate. A series of enzymatic reactions, including cyclization, transamination, and oxidation, lead to the formation of 2-DOS. The key intermediate in this pathway is 2-deoxy-scyllo-inosose (DOI).[4] The genes gtmA, gtmB, gtmC, and gtmD in the gentamicin gene cluster are responsible for 2-DOS biosynthesis, and homologous genes are found in the sisomicin cluster.[4]

Glycosylation and Formation of the Pseudosaccharide Core

Following the formation of 2-DOS, a series of glycosylation events occur, attaching the sugar moieties to the aminocyclitol core. These reactions are catalyzed by specific glycosyltransferases encoded within the gene cluster. The sugar precursors are derived from primary metabolism and undergo a series of modifications, including amination and methylation, before being transferred to the 2-DOS scaffold.

Tailoring Reactions and C-3',4'-Dideoxygenation

The final stages of sisomicin biosynthesis involve a series of tailoring reactions that modify the pseudosaccharide intermediate. A critical step is the C-3',4'-dideoxygenation of the purpurosamine ring, which is a hallmark of sisomicin and is crucial for its antibacterial activity. This complex transformation is catalyzed by a pyridoxal-5'-phosphate (PLP)-dependent enzyme, likely a homolog of GenB3 from the gentamicin pathway, followed by the action of other enzymes like a GenB4 homolog.[5]

Quantitative Data on Sisomicin Production

The production of sisomicin can be influenced by various factors, including the genetic makeup of the producing strain and the fermentation conditions.

Table 2: Sisomicin Production Titers under Different Conditions

| Strain | Condition | Titer (U/mL) | Reference |

| Micromonospora inyoensis OG-1 (starting strain) | Standard fermentation | 1042 | [6] |

| M. inyoensis H6-32 (mutant) | Standard fermentation | 1486 | [6] |

| M. inyoensis H6-32 (mutant) | Optimized carbon and nitrogen sources, 30% dissolved oxygen | 1780 | [6] |

Experimental Protocols

Fermentation of Micromonospora inyoensis for Sisomicin Production

Objective: To cultivate M. inyoensis for the production of sisomicin.

Materials:

-

Seed culture medium

-

Production medium

-

Micromonospora inyoensis strain

-

Shaker incubator

-

Fermenter

Procedure:

-

Inoculate the seed culture medium with M. inyoensis spores or a vegetative inoculum.

-

Incubate the seed culture at 28-32°C with shaking for 2-3 days.

-

Transfer the seed culture to the production medium in a fermenter.

-

Maintain the fermentation at 28-32°C with controlled aeration and agitation for 5-7 days.

-

Monitor sisomicin production periodically using methods such as HPLC or bioassay.

Gene Knockout in Micromonospora using CRISPR-Cas9

Objective: To create a targeted gene deletion in M. inyoensis to study gene function.

Materials:

-

Micromonospora inyoensis strain

-

pCRISPomyces-2 plasmid (or similar)

-

sgRNA constructs targeting the gene of interest

-

Protoplast preparation and transformation reagents

-

Selective media

Procedure:

-

Design and clone two sgRNAs targeting the upstream and downstream regions of the gene of interest into the CRISPR-Cas9 vector.

-

Prepare protoplasts of M. inyoensis.

-

Transform the protoplasts with the CRISPR-Cas9 plasmid containing the sgRNAs.

-

Plate the transformed protoplasts on regeneration medium with appropriate selection markers.

-

Screen the resulting colonies by PCR to identify mutants with the desired gene deletion.

-

Confirm the gene knockout by sequencing.

Heterologous Expression of Sisomicin Biosynthetic Genes

Objective: To express a sisomicin biosynthetic gene in a heterologous host for functional characterization.

Materials:

-

Expression vector (e.g., pSET152 for Streptomyces)

-

Streptomyces lividans (or other suitable host)

-

Gene of interest from the sisomicin cluster

-

Restriction enzymes and ligase

-

Protoplast transformation reagents

Procedure:

-

Amplify the gene of interest from M. inyoensis genomic DNA.

-

Clone the gene into the expression vector under the control of a suitable promoter.

-

Transform the expression construct into the heterologous host protoplasts.

-

Select for transformants on appropriate selective media.

-

Cultivate the recombinant strain and analyze for the production of the expected product or enzymatic activity.

Conclusion

The elucidation of the this compound biosynthesis pathway and its genetic underpinnings provides a robust framework for the rational design of novel aminoglycoside antibiotics. The detailed understanding of the enzymatic machinery, particularly the tailoring enzymes responsible for the unique structural features of sisomicin, opens avenues for combinatorial biosynthesis and metabolic engineering approaches. The quantitative data and experimental protocols presented in this guide are intended to facilitate further research in this area, ultimately contributing to the development of new therapies to combat antibiotic resistance. The continued exploration of the sisomicin gene cluster and the functional characterization of its encoded proteins will undoubtedly unveil new biocatalysts and expand our knowledge of natural product biosynthesis.

References

- 1. Crystal Structure and Specific Binding Mode of Sisomicin to the Bacterial Ribosomal Decoding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for Natural Product Discovery by Unlocking Cryptic Biosynthetic Gene Clusters in Fungi [mdpi.com]

- 3. Molecular cloning and sequence analysis of the sisomicin biosynthetic gene cluster from Micromonospora inyoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From a Natural Product to Its Biosynthetic Gene Cluster: A Demonstration Using Polyketomycin from Streptomyces diastatochromogenes Tü6028 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomining-Based Elucidation of Natural Product Biosynthetic Pathways in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Antibacterial Spectrum of Sisomicin Sulfate Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisomicin sulfate is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora inyoensis. Structurally similar to gentamicin, sisomicin exhibits potent bactericidal activity against a wide range of clinically significant Gram-negative bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, with a focus on its efficacy against Gram-negative pathogens. The document details its mechanism of action, quantitative in vitro activity, standardized experimental protocols for susceptibility testing, and key resistance mechanisms.

Mechanism of Action

Like other aminoglycosides, sisomicin's primary mechanism of action is the inhibition of bacterial protein synthesis. The antibiotic irreversibly binds to the 30S ribosomal subunit in susceptible bacteria. This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins. The disruption of essential protein synthesis ultimately results in bacterial cell death.

In Vitro Antibacterial Spectrum

Sisomicin has demonstrated significant in vitro activity against a variety of Gram-negative bacilli. Multiple studies have established its potency, often comparable or superior to other aminoglycosides like gentamicin and tobramycin against certain species.

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of sisomicin against key Gram-negative pathogens based on cumulative data from various studies. The data is presented as the cumulative percentage of clinical isolates inhibited at specific Minimum Inhibitory Concentrations (MICs).

Table 1: In Vitro Activity of Sisomicin Against Pseudomonas aeruginosa

| MIC (µg/mL) | Cumulative % of Isolates Inhibited |

| ≤ 1.56 | > 90% |

| ≤ 4.0 | > 90% |

Table 2: In Vitro Activity of Sisomicin Against Enterobacteriaceae

| Organism | MIC (µg/mL) | Cumulative % of Isolates Inhibited |

| Escherichia coli | ≤ 1.56 | > 90% |

| Klebsiella spp. | ≤ 1.56 | > 90% |

| Proteus mirabilis | ≤ 1.56 | > 90% |

| Serratia marcescens | > 1.56 | < 90% |

Note: Data is compiled from multiple sources and represents a general overview of sisomicin's activity. Actual MIC values can vary depending on the specific isolates and testing methodologies.

Studies have shown that sisomicin is slightly more active than gentamicin and tobramycin against isolates of Escherichia coli, Proteus mirabilis, and Klebsiella spp.[1] With the exception of Serratia marcescens, over 90% of isolates of Gram-negative bacilli were reported to be inhibited by 1.56 µg/mL or less of sisomicin.[1] Against Pseudomonas aeruginosa, sisomicin has also demonstrated significant activity.[2]

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate determination of bacterial susceptibility to sisomicin is crucial for clinical efficacy. The following are detailed methodologies for two standard antimicrobial susceptibility testing (AST) methods, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

- Select three to five well-isolated colonies of the test organism from an 18- to 24-hour agar plate.

- Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

- Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard.

2. Preparation of Antimicrobial Dilutions:

- Prepare a stock solution of this compound of known concentration.

- Perform serial twofold dilutions of the sisomicin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

- Within 15 minutes of standardizing the inoculum, dilute the adjusted suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.

- Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

- Incubate the plates at 35°C for 16 to 20 hours in ambient air.

4. Interpretation of Results:

- Following incubation, examine the microtiter plate for bacterial growth (indicated by turbidity).

- The MIC is the lowest concentration of sisomicin that completely inhibits visible growth of the organism.

Agar Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative test that provides a categorical result (susceptible, intermediate, or resistant).

1. Preparation of Inoculum:

- Prepare the inoculum as described for the broth microdilution method, adjusting the turbidity to match a 0.5 McFarland standard.

2. Inoculation of Agar Plate:

- Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.

- Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

- Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

3. Application of Antibiotic Disks:

- Aseptically apply a sisomicin-impregnated paper disk (containing a standardized amount of the antibiotic) to the surface of the inoculated agar plate.

- Gently press the disk down to ensure complete contact with the agar.

4. Incubation:

- Invert the plates and incubate at 35°C for 16 to 18 hours.

5. Interpretation of Results:

- After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.

- Interpret the results as susceptible, intermediate, or resistant by comparing the measured zone diameter to the established breakpoints provided by CLSI.

Visualizations

Experimental Workflow: Broth Microdilution

Caption: Workflow for determining MIC using the broth microdilution method.

Mechanism of Action: Sisomicin Targeting the Bacterial Ribosome

Caption: Sisomicin inhibits protein synthesis by binding to the 30S ribosomal subunit.

Mechanisms of Resistance in Gram-Negative Bacteria

Resistance to sisomicin, and aminoglycosides in general, in Gram-negative bacteria can occur through several mechanisms:

-

Enzymatic Modification: The most common mechanism of resistance is the production of aminoglycoside-modifying enzymes (AMEs). These enzymes, which include acetyltransferases, phosphotransferases, and nucleotidyltransferases, modify the structure of the aminoglycoside, preventing it from binding to the ribosome.

-

Alteration of the Ribosomal Target: Mutations in the 16S rRNA, the binding site of aminoglycosides on the 30S ribosomal subunit, can reduce the binding affinity of the drug, leading to resistance.

-

Reduced Permeability and Efflux: Decreased uptake of the antibiotic due to alterations in the outer membrane porins or active removal of the drug from the cell by efflux pumps can also confer resistance.

Isolates of Gram-negative bacilli that are resistant to gentamicin and tobramycin are often also resistant to sisomicin.[1]

Conclusion

This compound remains a potent antibiotic with a broad spectrum of activity against many clinically important Gram-negative pathogens. Its bactericidal action, achieved through the inhibition of protein synthesis, makes it a valuable therapeutic option. However, the emergence of resistance, primarily through enzymatic modification, necessitates continuous surveillance of its in vitro activity and prudent use in clinical practice. Standardized susceptibility testing methodologies are essential for guiding appropriate therapeutic decisions and preserving the efficacy of this important antimicrobial agent.

References

An In-depth Technical Guide to the Degradation Products and Stability Analysis of Sisomicin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisomicin sulfate is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora inyoensis. Structurally similar to gentamicin, it exerts its antibacterial effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. The chemical stability of this compound is a critical attribute that influences its safety, efficacy, and shelf-life. Understanding its degradation pathways and the formation of degradation products under various stress conditions is paramount for the development of stable pharmaceutical formulations and robust analytical methods.

This technical guide provides a comprehensive overview of the stability of this compound, detailing the analytical methodologies used for its analysis and the identification of its related substances. It is intended to be a valuable resource for professionals involved in the research, development, and quality control of this compound-based drug products.

Degradation Pathways and Products

While specific degradation products of this compound are not extensively detailed in publicly available literature, forced degradation studies are essential to intentionally produce and identify potential degradants. These studies involve subjecting the drug substance to more severe conditions than those used for accelerated stability testing to understand its intrinsic stability. The primary degradation pathways for aminoglycoside antibiotics like this compound typically involve hydrolysis and oxidation.

Hydrolytic Degradation: Under acidic or basic conditions, the glycosidic bonds in the sisomicin molecule are susceptible to cleavage. This can lead to the breakdown of the molecule into its constituent amino sugars and the deoxystreptamine core.

Oxidative Degradation: The amino and hydroxyl groups present in the sisomicin structure are potential sites for oxidation. The use of oxidizing agents such as hydrogen peroxide can lead to the formation of various oxidized derivatives.

Thermal and Photolytic Degradation: Exposure to heat and light can also induce degradation, potentially leading to a complex mixture of degradants. The extent of degradation is dependent on the temperature, duration of exposure, and the intensity and wavelength of the light source.

Due to the limited specific data on this compound's degradation products, a thorough forced degradation study coupled with advanced analytical techniques like high-resolution mass spectrometry is crucial for their identification and structural elucidation.

Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods (SIAMs) is a regulatory requirement to ensure that all potential degradation products can be separated from the active pharmaceutical ingredient (API) and accurately quantified. Several chromatographic techniques have been employed for the analysis of this compound and its related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the stability analysis of this compound. Due to the lack of a strong UV chromophore in the sisomicin molecule, detection is often achieved using universal detectors like the Evaporative Light Scattering Detector (ELSD) or by pre-column or post-column derivatization to introduce a chromophore. Pulsed Amperometric Detection (PAD) has also been shown to be a sensitive method for the direct detection of aminoglycosides.

Table 1: Summary of HPLC Methods for this compound Analysis

| Method | Column | Mobile Phase | Detector | Key Findings |

| HPLC-ELSD [1] | Agilent SB-C18 (4.6 mm × 250 mm, 5 µm) | 0.05 mol·L⁻¹ trifluoroacetic acid-methanol (90:10) | ELSD | Good separation of sisomicin and its main related substances was achieved.[1] |

| HPLC-MSn [1] | Agilent SB-C18 (4.6 mm × 250 mm, 5 µm) | 0.05 mol·L⁻¹ trifluoroacetic acid-methanol (90:10) | ESI-Ion Trap MS | Allowed for the structural identification of related substances.[1] |

| RP-HPLC [2] | Thermo Aminoglycoside RP 18 (4.6 mm x 150 mm, 3 µm) | Sodium heptane sulfonate solution - acetonitrile (77:23) | UV (205 nm) | Good separation of sisomicin from related substances and degradation products.[2] |

| HPLC-PAD [3] | IonPac AMG C18 (4.0 mm × 150 mm, 3 µm) | Acetonitrile - 0.1 mol·L⁻¹ trifluoroacetic acid with additives | PAD | Higher sensitivity compared to statutory methods for related substances.[3] |

Experimental Protocols

General Forced Degradation Study Protocol

A general protocol for conducting forced degradation studies on this compound is outlined below. The extent of degradation should be targeted to be between 5-20% to avoid the formation of secondary, irrelevant degradation products.

-

Acid Hydrolysis: Dissolve this compound in 0.1 M to 1 M HCl and heat at 60-80 °C for a specified period.

-

Base Hydrolysis: Dissolve this compound in 0.1 M to 1 M NaOH and heat at 60-80 °C for a specified period.

-

Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat at a temperature above that of accelerated stability testing (e.g., 80-100 °C).

-

Photolytic Degradation: Expose the drug substance, in both solid and solution form, to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method to identify and quantify the degradation products.

HPLC-ELSD Method for Related Substances

The following is a detailed protocol based on a published method for the analysis of this compound and its related substances[1].

-

Chromatographic System:

-

Column: Agilent SB-C18, 4.6 mm × 250 mm, 5 µm particle size.

-

Mobile Phase: A mixture of 0.05 mol·L⁻¹ trifluoroacetic acid and methanol (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Drift Tube Temperature: 50 °C.

-

Nebulizing Gas Pressure: 3.5 × 10⁵ Pa.

-

-

Sample Preparation:

-

Prepare a solution of this compound in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

-

-

Procedure:

-

Inject the sample solution into the chromatograph and record the chromatogram.

-

Identify and quantify the related substances based on their retention times and peak areas relative to the sisomicin peak.

-

Visualizations

References

sisomicin sulfate pharmacokinetic and pharmacodynamic properties

Pharmacodynamic Properties

The pharmacodynamics of sisomicin sulfate describe the relationship between drug concentrations and its antimicrobial effect. As an aminoglycoside, sisomicin exhibits concentration-dependent bactericidal activity and a significant post-antibiotic effect (PAE).

Mechanism of Action

Sisomicin exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit.[1][2][3] This binding interferes with protein synthesis through several mechanisms:

-

Inhibition of the initiation complex: It blocks the formation of a functional 70S ribosome, preventing the start of protein synthesis.[2]

-

mRNA Misreading: It distorts the A-site of the ribosome, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[2] This results in the production of nonfunctional or toxic proteins, which can damage the bacterial cell membrane.[1]

-

Disruption of Translocation: It interferes with the movement of the ribosome along the mRNA, halting protein elongation.[1]

This multi-faceted disruption of protein synthesis leads to rapid bacterial cell death.[2]

Caption: Mechanism of action of this compound.

Spectrum of Activity

Sisomicin is a broad-spectrum antibiotic with potent activity against a wide range of aerobic Gram-negative and some Gram-positive bacteria.[4] It is often considered one of the most active aminoglycosides against Gram-positive organisms.[5][6] Its spectrum includes:

-

Gram-negative bacteria: Pseudomonas aeruginosa, Escherichia coli, Klebsiella spp., Enterobacter spp., and Proteus spp.[2][3][7]

-

Gram-positive bacteria: Staphylococcus aureus (including some methicillin-resistant strains, MRSA).[2][8]

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Sisomicin

| Organism | MIC Range (µg/mL) |

| Haemophilus influenzae | 1.6 - 3.1[4] |

| Pseudomonas aeruginosa | 2.0[4] |

| Various clinical isolates (Klebsiella, Salmonella, Citrobacter, Staphylococcus aureus) | ≤6.25[8] |

Pharmacodynamic Indices and Dosing

The efficacy of aminoglycosides is best predicted by their concentration-dependent killing characteristic.[9][10] The key pharmacodynamic indices that correlate with clinical and bacteriological success are:

-

Peak Concentration to MIC ratio (Cmax/MIC): A ratio of at least 8-10 is generally considered optimal for maximizing bactericidal activity.[11]

-

Area Under the Curve to MIC ratio (AUC/MIC): This parameter also correlates with efficacy.[12]

Sisomicin also exhibits a post-antibiotic effect (PAE), where bacterial growth continues to be suppressed even after the drug concentration has fallen below the MIC.[9][10] These pharmacodynamic principles provide the rationale for high-dose, extended-interval (once-daily) dosing regimens, which aim to maximize the Cmax/MIC ratio, take advantage of the PAE, and potentially reduce the risk of toxicity.[9][11]

Mechanisms of Resistance

Bacterial resistance to sisomicin can emerge through several mechanisms:

-

Enzymatic Modification: The most common mechanism involves the production of aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, which inactivate the drug.[2]

-

Ribosomal Alteration: Mutations in the gene encoding the 16S rRNA component of the 30S ribosomal subunit can reduce the binding affinity of sisomicin.[2]

-

Reduced Permeability and Efflux: Alterations in the bacterial cell membrane can decrease drug uptake, or bacteria can acquire efflux pumps that actively transport sisomicin out of the cell.[2]

While sisomicin is susceptible to inactivation by many of the same enzymes as gentamicin, it can remain active against organisms that have developed resistance to gentamicin through non-enzymatic mechanisms.[5][13]

Caption: Key mechanisms of bacterial resistance to sisomicin.

Experimental Protocols for Pharmacodynamic Analysis

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method.

-

Principle: A standardized inoculum of the test bacterium is exposed to serial twofold dilutions of sisomicin in a liquid growth medium. The MIC is determined by observing the lowest drug concentration that inhibits visible bacterial growth.

-

Procedure:

-

Prepare Sisomicin Dilutions: Create a series of twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Standardize Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the sisomicin dilutions. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of sisomicin at which there is no visible turbidity (growth).

-

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Cas 53179-09-2,this compound | lookchem [lookchem.com]

- 4. toku-e.com [toku-e.com]

- 5. Sisomicin - Wikipedia [en.wikipedia.org]

- 6. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 7. goldbio.com [goldbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sisomicin: a review of eight years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Sisomicin Sulfate in Plasma by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of sisomicin sulfate in plasma. Sisomicin is a broad-spectrum aminoglycoside antibiotic, and monitoring its plasma concentration is crucial for therapeutic drug monitoring and pharmacokinetic studies.[1] The described method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry for detection. This method provides the necessary selectivity and sensitivity for clinical and preclinical applications.

Introduction

Sisomicin is an aminoglycoside antibiotic effective against a wide range of bacterial infections.[1] Due to its potential for nephrotoxicity and ototoxicity, therapeutic drug monitoring is essential to ensure efficacy while minimizing adverse effects. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become a primary tool for the bioanalysis of antibiotics in plasma due to its high sensitivity, selectivity, and speed.[2] This document provides a detailed protocol for the quantification of this compound in plasma using HPLC-MS/MS.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Tobramycin or another suitable aminoglycoside not present in the study samples)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

HPLC System: A system capable of delivering accurate and precise gradients, such as a Waters ACQUITY UPLC H-Class System.[3]

-

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source, such as a Waters Xevo TQD or equivalent.[2]

-

Analytical Column: A reversed-phase C18 column, for example, an ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).[4]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard in ultrapure water.

-

Working Standard Solutions: Serially dilute the stock solutions with a mixture of methanol and water (50:50, v/v) to prepare working standard solutions for calibration curves and quality control samples.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard in methanol.

Sample Preparation

A protein precipitation method is employed for the extraction of sisomicin from plasma.[4]

-

Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 200 µL of the internal standard working solution in methanol.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

HPLC Conditions

-

Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[4]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min[4]

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

MS/MS Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Data Acquisition: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Sisomicin | 448.3 | 160.1 | 30 | 20 |

| Tobramycin (IS) | 468.3 | 163.1 | 35 | 25 |

Note: The exact m/z values and optimal cone and collision energies may vary slightly between instruments and should be optimized.

Method Validation Summary

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Limit of Detection (LOD) | 2 ng/mL |

| Precision (%RSD) | |

| Intra-day | < 10% |

| Inter-day | < 12% |

| Accuracy (% Bias) | |

| Intra-day | Within ±10% |

| Inter-day | Within ±12% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Data Presentation

The following tables summarize the quantitative data obtained during method validation.

Table 3: Calibration Curve Data

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 10 | 0.025 |

| 50 | 0.128 |

| 100 | 0.255 |

| 500 | 1.27 |

| 1000 | 2.58 |

| 2500 | 6.45 |

| 5000 | 12.9 |

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Bias) |

| LLOQ | 10 | 8.5 | -5.2 | 10.2 | -7.8 |

| Low | 30 | 6.2 | 3.1 | 8.1 | 4.5 |

| Medium | 300 | 4.5 | 1.8 | 6.5 | 2.3 |

| High | 4000 | 3.8 | -2.5 | 5.9 | -3.1 |

Visualizations

Caption: Experimental workflow for this compound quantification in plasma.

Caption: Logical relationship of the method validation process.

Conclusion

The HPLC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise results for pharmacokinetic studies and therapeutic drug monitoring.

References

- 1. This compound | C38H84N10O34S5 | CID 439243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Sisomicin Sulfate in Veterinary Microbiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisomicin sulfate is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora inyoensis. Structurally similar to gentamicin, it exerts bactericidal effects by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This mechanism leads to the misreading of mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death[1]. While extensively studied in human medicine, its application in veterinary microbiology presents a promising area for research and development, particularly against multi-drug resistant pathogens. These notes provide an overview of its in vitro activity and protocols for its evaluation.

Application Note 1: In Vitro Antibacterial Spectrum

Sisomicin has demonstrated potent in vitro activity against a range of Gram-negative and Gram-positive bacteria, including isolates of veterinary significance such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus[1][2]. Studies comparing sisomicin to other aminoglycosides like gentamicin have shown it to be slightly more active against E. coli and Proteus mirabilis[2]. While much of the existing data comes from human clinical isolates, the broad-spectrum nature of sisomicin warrants its investigation against specific veterinary pathogens.

Table 1: Comparative In Vitro Activity of Sisomicin against Common Pathogens

| Bacterial Species | Number of Isolates | Sisomicin MIC90 (µg/mL) | Gentamicin MIC90 (µg/mL) | Reference |

| Escherichia coli | 228 (Clinical Isolates) | ≤1.56 | >1.56 | [2] |

| Pseudomonas aeruginosa | 228 (Clinical Isolates) | >1.56 | >1.56 | [2] |

| Klebsiella spp. | 228 (Clinical Isolates) | ≤1.56 | ≤1.56 | [2] |

| Proteus mirabilis | 228 (Clinical Isolates) | ≤1.56 | >1.56 | [2] |

| Staphylococcus aureus | 228 (Clinical Isolates) | ≤1.56 | ≤1.56 | [2] |

Note: The data above is derived from studies on clinical isolates, which may not be of veterinary origin. Further research on veterinary-specific isolates is required.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against veterinary bacterial isolates, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology

-

Preparation of Sisomicin Stock Solution:

-

Prepare a stock solution of this compound in sterile deionized water. For example, a 1 mg/mL stock solution.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the same morphological type.

-

Transfer the colonies to a tube of sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[3].

-

-

Preparation of Microdilution Plates:

-

Perform serial two-fold dilutions of the sisomicin stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

-

Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

-

-

Inoculation:

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except the sterility control) with the bacterial suspension.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air[4].

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the plates for bacterial growth.

-

The MIC is the lowest concentration of sisomicin that completely inhibits visible growth[5].

-

Results are reported as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI-established breakpoints for veterinary pathogens[3].

-

Application Note 2: Potential Use in Bovine Mastitis

Bovine mastitis, an inflammatory disease of the udder, is a significant economic burden on the dairy industry. It is primarily caused by bacterial pathogens such as Staphylococcus aureus, Streptococcus spp., and E. coli[6]. The use of intramammary antibiotics is a common treatment, although resistance is a growing concern[7]. While sisomicin is not currently approved for this indication, its spectrum of activity against key mastitis pathogens suggests it could be a candidate for further research. A study on gentamicin, another aminoglycoside, in an intramammary infusion for mastitis provides a procedural basis for evaluating sisomicin[7][8]. However, it should be noted that some guidelines advise against the use of aminoglycosides for mastitis therapy due to the risk of prolonged drug residues in tissues[9].

Protocol 2: Experimental Intramammary Infection Model (Adapted for Sisomicin)

This protocol describes a murine model of mastitis that can be adapted to evaluate the in vivo efficacy of this compound. This model allows for controlled studies of infection and treatment response.

Methodology

-

Animal Acclimatization:

-

House female lactating mice (e.g., CD-1 or BALB/c) in a controlled environment for at least one week prior to the experiment.

-

-

Inoculum Preparation:

-

Prepare a mid-logarithmic phase culture of a mastitis-causing pathogen (e.g., Staphylococcus aureus) isolated from a bovine mastitis case.

-

Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of approximately 1 x 10⁴ CFU in 50 µL of PBS.

-

-

Intramammary Inoculation:

-

Anesthetize the mice.

-

Gently expose the teat of the fourth inguinal mammary gland.

-

Using a 33-gauge blunt needle, slowly infuse 50 µL of the bacterial suspension into the teat canal.

-

-

Treatment Administration:

-

At a predetermined time post-infection (e.g., 12 or 24 hours), randomly assign mice to treatment and control groups.

-

Treatment Group: Administer a defined dose of this compound via intramammary infusion in a suitable vehicle.

-

Control Group: Administer the vehicle only.

-

-

Efficacy Evaluation:

-

At 24, 48, and 72 hours post-treatment, euthanize subsets of mice from each group.

-

Aseptically collect the mammary glands.

-

Homogenize the tissue in sterile PBS.

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

-

Efficacy is determined by comparing the reduction in bacterial load in the sisomicin-treated group versus the control group.

-

Application Note 3: Mechanism of Action and Resistance

Sisomicin, like other aminoglycosides, targets the bacterial 30S ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting aberrant proteins can disrupt the bacterial cell membrane, contributing to the bactericidal effect[10].

Resistance to aminoglycosides can occur through several mechanisms, including:

-

Enzymatic Modification: Bacterial enzymes can inactivate the drug through acetylation, phosphorylation, or adenylation.

-

Altered Ribosomal Target: Mutations in the 30S ribosomal subunit can reduce the binding affinity of the drug.

-

Reduced Uptake/Efflux: Changes in membrane permeability can limit the amount of sisomicin entering the cell, or active efflux pumps can remove the drug from the cytoplasm[11].

Understanding these resistance mechanisms is crucial for the development of new aminoglycoside derivatives and for effective antimicrobial stewardship in veterinary medicine.

Conclusion

This compound exhibits potent antibacterial activity that could be valuable in veterinary medicine. However, a significant gap exists in the literature regarding its efficacy against specific veterinary pathogens and its performance in relevant animal infection models. The protocols provided here offer a framework for researchers to conduct these necessary investigations, from basic in vitro susceptibility testing to more complex in vivo efficacy studies. Further research is essential to establish the clinical utility, safety, and optimal dosing regimens for this compound in various animal species.

References

- 1. Sisomicin: a review of eight years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sisomicin: evaluation in vitro and comparison with gentamicin and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apec.org [apec.org]

- 4. google.com [google.com]

- 5. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]

- 6. Frontiers | Combating Bovine Mastitis in the Dairy Sector in an Era of Antimicrobial Resistance: Ethno-veterinary Medicinal Option as a Viable Alternative Approach [frontiersin.org]

- 7. scielo.br [scielo.br]

- 8. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 9. lisbonvetclinic.com [lisbonvetclinic.com]

- 10. Aminoglycosides Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 11. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Sisomicin Sulfate Stock Solutions for Laboratory Use

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sisomicin sulfate is a broad-spectrum aminoglycoside antibiotic isolated from the fermentation broth of Micromonospora inyoensis.[1][2][3][4] It is structurally similar to gentamicin and is highly effective against a range of Gram-positive and Gram-negative bacteria.[2][3][5][6] In a laboratory setting, the accurate preparation of this compound stock solutions is crucial for ensuring the reliability and reproducibility of experimental results. These notes provide a detailed protocol for the preparation, quality control, and storage of this compound stock solutions for research purposes.

Properties of this compound

This compound is a white to light yellowish-white powder that is hygroscopic.[7][8] It is very soluble in water and practically insoluble in ethanol and DMSO.[1][4][7] The pH of a 10% (w/v) aqueous solution is typically between 3.5 and 5.5.[7]

Data Presentation: Quantitative Information

The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions.

| Parameter | Value | References |

| Molecular Formula | 2C₁₉H₃₇N₅O₇ · 5H₂SO₄ | [1][4] |

| Molecular Weight | 1385.45 g/mol | [1][4] |

| Solubility in Water | 100-125 mg/mL | [1][2][4][9] |

| Solubility in DMSO | Insoluble | [1][4] |

| Solubility in Ethanol | Insoluble | [1][4] |

| pH of Aqueous Solution (0.5g in 5mL) | 3.5 - 5.5 | [7] |

| Storage (Powder) | -20°C for up to 3 years | [3][4] |

| Storage (Stock Solution) | -20°C for 1 month or -80°C for up to 6 months | [2][4] |

Experimental Protocol: Preparation of a 50 mg/mL this compound Stock Solution

This protocol describes the preparation of a 50 mg/mL stock solution of this compound in sterile, nuclease-free water.

Materials

-

This compound powder (ensure high purity)

-

Sterile, nuclease-free water (e.g., cell culture grade)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile serological pipettes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Vortex mixer

-

Analytical balance

-

Laminar flow hood or biological safety cabinet

-

Sterile, light-resistant cryovials for aliquoting

Procedure

-

Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

-

Calculation: Determine the required mass of this compound powder based on the desired final concentration and volume. For example, to prepare 10 mL of a 50 mg/mL stock solution, you will need:

-

10 mL * 50 mg/mL = 500 mg of this compound powder.

-

-

Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.

-

Dissolution:

-

Transfer the weighed powder into a sterile conical tube.

-

Add a portion of the sterile, nuclease-free water (e.g., 8 mL for a final volume of 10 mL).

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[2][3]

-

-

Volume Adjustment: Add sterile, nuclease-free water to reach the final desired volume (e.g., 10 mL). Mix the solution well by inversion or gentle vortexing.

-

Sterile Filtration:

-

Draw the prepared solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.[2]

-

-

Aliquoting: Dispense the sterile stock solution into sterile, light-resistant cryovials in volumes appropriate for your experimental needs. Aliquoting prevents repeated freeze-thaw cycles which can degrade the antibiotic.[2]

-

Labeling: Clearly label each aliquot with the name of the compound (this compound), the concentration (50 mg/mL), the date of preparation, and the solvent used (sterile water).

-

Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4]

Quality Control

-

Visual Inspection: The final stock solution should be clear and free of any particulate matter.[7]

-

pH Measurement: The pH of the stock solution can be checked to ensure it falls within the expected range of 3.5 to 5.5.[7]

-

Potency Assay: For critical applications, the potency of the prepared stock solution can be verified using a microbiological assay as described in relevant pharmacopeias.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

Caption: Workflow for the preparation of a this compound stock solution.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. Sisomycin Sulfate CAS#: 53179-09-2 [m.chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: Sisomicin Sulfate in Combination Therapy with Beta-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Combination therapy, utilizing two or more antimicrobial agents with different mechanisms of action, is a crucial strategy to combat these challenging infections. The combination of an aminoglycoside, such as sisomicin sulfate, with a beta-lactam antibiotic has long been a cornerstone in the treatment of severe bacterial infections. This synergy is particularly valuable in empirical therapy for serious infections and in treating infections caused by bacteria with reduced susceptibility to single agents.[1][2][3]

Sisomicin is a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis.[4][5] Like other aminoglycosides, it exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[4] Beta-lactam antibiotics, such as penicillins and cephalosporins, inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[6] The synergistic effect of combining these two classes of antibiotics is primarily attributed to the ability of the beta-lactam to damage the bacterial cell wall, which in turn facilitates the intracellular uptake of the aminoglycoside.[7]

These application notes provide an overview of the scientific rationale, in vitro and in vivo evidence of synergy, and detailed protocols for evaluating the combination of this compound and beta-lactam antibiotics.

Mechanism of Synergistic Action

The bactericidal synergy between sisomicin and beta-lactam antibiotics is a well-established phenomenon.[7] The primary mechanism involves a sequential and cooperative assault on the bacterial cell.

-

Beta-Lactam Action: The beta-lactam antibiotic first acts on the bacterial cell wall. By inhibiting the transpeptidase enzymes (PBPs) responsible for cross-linking the peptidoglycan layers, the beta-lactam disrupts the integrity of the cell wall.[6] This leads to a weakened and more permeable cell envelope.

-

Enhanced Aminoglycoside Uptake: The damage to the cell wall facilitates the transport of the aminoglycoside, sisomicin, across the cytoplasmic membrane. This increased uptake is a critical step for the synergistic interaction, as aminoglycosides must reach their intracellular target, the ribosome, to be effective.[7]

-

Inhibition of Protein Synthesis: Once inside the cell in higher concentrations, sisomicin binds to the 16S rRNA of the 30S ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of nonfunctional or toxic proteins. The ultimate result is rapid bacterial cell death.[4]

References

- 1. Beta lactam antibiotic monotherapy versus beta lactam‐aminoglycoside antibiotic combination therapy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical role of beta-lactam/beta-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical implications of β-lactam-aminoglycoside synergism: systematic review of randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Sisomicin - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Mitigating Sisomicin Sulfate-Induced Nephrotoxicity in Animal Studies

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating sisomicin sulfate-induced nephrotoxicity in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Disclaimer

Direct research on the mitigation of This compound-induced nephrotoxicity is limited. However, extensive data exists for gentamicin, a structurally and functionally similar aminoglycoside antibiotic. Comparative studies have shown that sisomicin exhibits a comparable, or in some cases slightly lesser, degree of nephrotoxicity than gentamicin.[1] Therefore, the information presented here is largely based on established principles and findings from gentamicin-induced nephrotoxicity studies, which are considered highly relevant for designing and interpreting experiments with sisomicin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of sisomicin-induced nephrotoxicity?

A1: Like other aminoglycosides, sisomicin is actively taken up by the proximal tubule epithelial cells of the kidney.[2] Its accumulation within these cells leads to the generation of reactive oxygen species (ROS), inducing oxidative stress.[3][4] This initial insult triggers a cascade of detrimental events, including mitochondrial dysfunction, inflammation, and ultimately, apoptosis and necrosis of the renal tubular cells.[3][5]

Q2: My animals are showing signs of nephrotoxicity (e.g., elevated serum creatinine and BUN). How can I confirm the damage is consistent with aminoglycoside toxicity?

A2: Beyond elevated serum creatinine and blood urea nitrogen (BUN), you should assess for other markers. Histopathological examination of the kidney tissue is the gold standard and will typically reveal acute tubular necrosis, particularly in the proximal tubules.[6] Additionally, you can measure urinary biomarkers such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG), which are sensitive and early indicators of tubular damage.[5]

Q3: I want to test a potential mitigating agent against sisomicin nephrotoxicity. What are the common therapeutic strategies?

A3: The most common strategy is the co-administration of antioxidants to counteract the initial oxidative stress.[7] Agents that reduce inflammation or inhibit apoptosis have also shown promise in studies with other aminoglycosides. Natural products with antioxidant and anti-inflammatory properties, such as curcumin, silymarin, and various flavonoids, are frequently investigated.[8][9]

Q4: What are the key signaling pathways to investigate when studying the mitigation of sisomicin-induced nephrotoxicity?

A4: Based on gentamicin studies, key pathways to investigate include those related to oxidative stress, inflammation, and apoptosis. The Nrf2/HO-1 pathway is a critical antioxidant response pathway.[10] Inflammatory responses are often mediated by the NF-κB and MAPK pathways .[5][6] Apoptosis is frequently regulated by the Bcl-2 family proteins and caspase activation .[6]

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| High mortality rate in the sisomicin-treated group. | The dose of this compound may be too high for the specific animal strain or model. | - Review the literature for established nephrotoxic doses of sisomicin or gentamicin in your specific animal model.[1] - Conduct a dose-response study to determine the optimal dose that induces significant nephrotoxicity without causing excessive mortality. - Ensure adequate hydration of the animals. |

| Inconsistent or highly variable nephrotoxicity between animals. | - Inconsistent drug administration (e.g., subcutaneous vs. intraperitoneal injection). - Variability in animal age, weight, or underlying health status. - Dehydration. | - Standardize the route and technique of administration. Intramuscular or intraperitoneal injections are common. - Use animals of a consistent age and weight range. - Ensure all animals have free access to water. |

| The mitigating agent shows no protective effect. | - Inadequate dose or bioavailability of the mitigating agent. - Timing of administration is not optimal. - The agent does not target the key mechanisms of sisomicin toxicity. | - Perform a dose-ranging study for the mitigating agent. - Administer the protective agent prior to or concurrently with sisomicin. Post-treatment is often less effective. - Re-evaluate the mechanism of action of your agent in the context of oxidative stress, inflammation, and apoptosis. |

| Difficulty in detecting early signs of nephrotoxicity. | Serum creatinine and BUN may not be sensitive enough for early-stage injury. | - Measure more sensitive urinary biomarkers like KIM-1 or NAG. - Perform histopathology at earlier time points. |

Quantitative Data from a Representative Gentamicin Mitigation Study

The following tables summarize data from a study investigating the protective effects of Chrysin (a natural flavonoid) on gentamicin-induced nephrotoxicity in rats. This data can serve as a reference for expected outcomes in a similar study with sisomicin.

Table 1: Renal Function and Oxidative Stress Markers

| Parameter | Control | Gentamicin (100 mg/kg) | Gentamicin + Chrysin (100 mg/kg) |

| Serum Creatinine (mg/dL) | 0.6 ± 0.05 | 3.8 ± 0.3 | 1.1 ± 0.1# |

| BUN (mg/dL) | 25.3 ± 2.1 | 145.7 ± 11.2 | 40.1 ± 3.5# |

| Renal MDA (nmol/g tissue) | 1.2 ± 0.1 | 4.5 ± 0.4 | 1.8 ± 0.2# |

| Renal SOD (U/mg protein) | 85.4 ± 7.2 | 32.1 ± 2.9 | 75.3 ± 6.8# |

| Renal GSH (µg/g tissue) | 2.1 ± 0.2 | 0.8 ± 0.07* | 1.8 ± 0.15# |

*Data are presented as Mean ± SD. *p < 0.01 vs. Control. #p < 0.01 vs. Gentamicin. (Data adapted from a study on gentamicin[5])

Table 2: Inflammatory Markers

| Parameter (Renal Tissue) | Control | Gentamicin (100 mg/kg) | Gentamicin + Chrysin (100 mg/kg) |

| TNF-α (pg/mg protein) | 35.6 ± 3.1 | 150.2 ± 12.5 | 55.4 ± 4.8# |

| IL-1β (pg/mg protein) | 12.4 ± 1.1 | 58.7 ± 5.2 | 18.9 ± 1.7# |

*Data are presented as Mean ± SD. *p < 0.01 vs. Control. #p < 0.01 vs. Gentamicin. (Data adapted from a study on gentamicin[5])

Experimental Protocol: Gentamicin-Induced Nephrotoxicity and Mitigation in Rats

This protocol can be adapted for studies with this compound.

1. Animals:

-

Male Wistar rats (200-250 g).

-

House in a controlled environment (12h light/dark cycle, 22±2°C) with free access to standard chow and water.

-

Acclimatize animals for one week before the experiment.

2. Experimental Groups (n=8 per group):

-

Group 1 (Control): Receive normal saline daily.

-

Group 2 (Sisomicin/Gentamicin): Receive this compound or gentamicin sulfate (e.g., 100 mg/kg, intraperitoneally, i.p.) daily for 8-10 days.

-

Group 3 (Mitigating Agent + Sisomicin/Gentamicin): Receive the mitigating agent at a predetermined dose (e.g., orally) 1 hour before the sisomicin/gentamicin injection daily for 8-10 days.

-

Group 4 (Mitigating Agent Alone): Receive only the mitigating agent daily.

3. Drug Administration:

-

Prepare fresh solutions of sisomicin/gentamicin and the mitigating agent daily.

-

Administer injections at the same time each day to maintain consistency.

4. Sample Collection:

-

On the final day of the experiment, place animals in metabolic cages for 24-hour urine collection.

-

At the end of the 24-hour period, anesthetize the animals and collect blood via cardiac puncture.

-

Perfuse the kidneys with cold saline and excise them. One kidney can be fixed in 10% neutral buffered formalin for histopathology, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

5. Biochemical Analysis:

-

Serum: Measure creatinine and BUN levels.

-

Kidney Homogenate: Measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and reduced glutathione (GSH). Measure inflammatory markers like TNF-α and IL-6 using ELISA kits.

6. Histopathological Examination:

-

Process the formalin-fixed kidney tissues, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).

-

Examine sections under a light microscope for signs of tubular necrosis, inflammation, and other pathological changes.

Visualizations: Signaling Pathways and Workflows

Experimental workflow for a nephrotoxicity study.

Key pathways in sisomicin-induced renal injury.

References

- 1. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Persistence of sisomicin and gentamicin in renal cortex and medulla compared with other organs and serum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Natural products for the prevention of antibiotic-associated kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin E and Silymarin Reduce Oxidative Tissue Damage during Gentamycin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Support Center: Optimizing Sisomicin Sulfate Dosage for In Vivo Animal Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sisomicin sulfate dosage for in vivo animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an aminoglycoside antibiotic that exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3] It binds to the 30S ribosomal subunit, which interferes with the initiation of protein synthesis and causes misreading of mRNA.[1][2] This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.

Q2: What are the primary toxicities associated with this compound in animal models?

A2: The primary dose-limiting toxicities of this compound are nephrotoxicity (kidney damage) and ototoxicity (hearing and vestibular damage).[2][4] These toxicities are a known class effect of aminoglycoside antibiotics. In animal studies, signs of nephrotoxicity can include increased blood urea nitrogen (BUN) and creatinine levels, while ototoxicity may be assessed through behavioral tests or auditory brainstem response measurements.[4]

Q3: How should this compound be prepared for injection in animal experiments?

A3: this compound for injection is typically prepared as a sterile solution in Water for Injection.[5] The desired concentration should be calculated based on the target dose (mg/kg) and the injection volume suitable for the animal model. The solution should be clear and free of particulate matter. It is recommended to filter the final solution through a 0.22 µm sterile filter before administration. For stability, it may be formulated with suitable buffers and chelating agents.

Troubleshooting Guide

Issue 1: High variability in efficacy or toxicity results between animals.

-

Possible Cause: Inconsistent drug administration.

-

Troubleshooting Tip: Ensure accurate and consistent dosing for each animal. For intravenous or intraperitoneal injections, use appropriate techniques to minimize leakage. For oral gavage, ensure the entire dose is delivered to the stomach.

-

-

Possible Cause: Differences in animal health status.

-

Troubleshooting Tip: Use animals of a similar age, weight, and health status. Acclimatize animals to the housing conditions before starting the experiment.

-

-

Possible Cause: Variability in the bacterial inoculum.

-

Troubleshooting Tip: Standardize the preparation of the bacterial inoculum to ensure a consistent number of colony-forming units (CFUs) is administered to each animal.

-

Issue 2: Unexpected animal mortality or severe adverse effects at presumed therapeutic doses.

-

Possible Cause: The administered dose is too high for the specific animal strain or model.

-

Troubleshooting Tip: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model before proceeding with efficacy studies.[6]

-

-

Possible Cause: The animal model is particularly sensitive to aminoglycoside toxicity.

-

Troubleshooting Tip: Consider using a different animal strain or model known to be less sensitive to aminoglycoside-induced toxicity. Monitor animals closely for signs of distress or toxicity and have a clear endpoint for euthanasia if severe adverse effects are observed.

-

Issue 3: Lack of efficacy at doses reported in the literature.

-

Possible Cause: The bacterial strain used is resistant to sisomicin.

-

Troubleshooting Tip: Determine the minimum inhibitory concentration (MIC) of sisomicin against the specific bacterial strain being used in your study.

-

-

Possible Cause: Suboptimal pharmacokinetic/pharmacodynamic (PK/PD) profile in the chosen animal model.

-

Troubleshooting Tip: The efficacy of aminoglycosides is often correlated with the Cmax/MIC or AUC/MIC ratio.[7] Consider conducting a pilot pharmacokinetic study in your animal model to determine if therapeutic concentrations are being achieved and maintained.

-

-

Possible Cause: The infection model is too severe.

-

Troubleshooting Tip: Adjust the bacterial inoculum size to establish an infection that can be effectively treated within the therapeutic window of the antibiotic.

-

Experimental Protocols and Data

This compound Dosage in Various Animal Models

| Animal Model | Infection Model | This compound Dosage | Route of Administration | Efficacy/Toxicity Outcome | Reference(s) |

| Mouse | Pseudomonas aeruginosa lung infection | 75 µg per mouse (~3 mg/kg) | Intranasal | Significant reduction in bacterial load in the lungs. | [8] |

| Rat | Pharmacokinetic study | 12.5 and 25 mg/kg | Intramuscular | Dose-dependent cumulation observed with repeated administration. | [9] |

| Guinea Pig | Pharmacokinetic study | 50, 100, and 200 mg/kg | Subcutaneous | Linear pharmacokinetics observed in perilymph and blood serum. | [10] |

| Rabbit | Neuromuscular blockade study | 20 mg/kg initial dose, followed by 10 mg/kg | Intravenous | Decrease in neuromuscular twitch tension. | [11] |

| Various | Chronic toxicity study | Doses equivalent to and 2-4 times the human therapeutic dose | Intramuscular | Higher doses led to increased BUN, creatinine, and bilirubin, with histological evidence of kidney and liver damage. | [4] |

Detailed Experimental Protocol: Murine Model of Pseudomonas aeruginosa Lung Infection

This protocol is adapted from a study evaluating the efficacy of pyocins, with sisomicin used as a comparator.

-